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Introduction
Vicriviroc (formerly known as SCH 417690 or SCH-D) is a potent, orally bioavailable, non-

competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2]

Developed by Schering-Plough, Vicriviroc was investigated for the treatment of HIV-1 infection.

[2] By binding to the CCR5 co-receptor, Vicriviroc blocks the entry of R5-tropic HIV-1 into host

cells, a critical step in the viral lifecycle.[1][2] This document provides an in-depth technical

overview of the pharmacokinetics and pharmacodynamics of Vicriviroc Malate, summarizing

key data and experimental methodologies from various clinical and preclinical studies.

Mechanism of Action
Vicriviroc functions by binding to a small hydrophobic pocket located between the

transmembrane helices of the CCR5 receptor on the extracellular side.[1][2] This allosteric

binding induces a conformational change in the CCR5 receptor, which in turn prevents the viral

envelope glycoprotein gp120 from attaching to the cell.[2] This disruption of the gp120-CCR5

interaction is the pivotal mechanism that inhibits viral entry.[2]
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Vicriviroc's allosteric antagonism of the CCR5 receptor.

Pharmacokinetics
Vicriviroc exhibits a pharmacokinetic profile that supports once-daily dosing.[3][4] It is rapidly

absorbed, and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4)

enzyme system.[5][6]

Absorption and Distribution
Following oral administration, Vicriviroc is readily absorbed. In preclinical studies, it

demonstrated excellent oral bioavailability in both rats and monkeys.[7] Clinical trials in humans

confirmed its rapid absorption.[4] A two-compartment model with first-order absorption and

elimination has been used to describe its pharmacokinetic profile.[8] The estimated absorption

rate constant (Ka) was 0.31 hr⁻¹, the central volume of distribution was 41.3 L, and the

peripheral volume of distribution was 662 L.[8]

Metabolism and Excretion
Vicriviroc is a substrate for CYP3A4.[6] Co-administration with potent CYP3A4 inhibitors, such

as ritonavir, can significantly increase Vicriviroc plasma concentrations, which allows for once-

daily dosing.[6][9] Conversely, CYP3A4 inducers like efavirenz can decrease its plasma levels.

[9] The plasma half-life of Vicriviroc in humans has been reported to be between 28 and 33

hours.[4]
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Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Vicriviroc from various

studies.

Table 1: Single and Multiple Dose Pharmacokinetics in HIV-infected Adults

Dose Cmax (ng/mL)
AUC
(ng*hr/mL)

T1/2 (hours) Reference

10 mg b.i.d. - - 28-33 [4]

25 mg b.i.d. - - 28-33 [4]

50 mg b.i.d. - - 28-33 [4]

Table 2: Population Pharmacokinetic Parameters[8]

Parameter Value Unit

Absorption Rate Constant (Ka) 0.31 hr⁻¹

Clearance (CL/F) 3.5 L/h

Inter-compartmental Clearance

(Q/F)
29.5 L/h

Central Volume of Distribution

(Vc/F)
41.3 L

Peripheral Volume of

Distribution (Vp/F)
662 L

Table 3: Effect of Ritonavir on Vicriviroc Pharmacokinetics[9]

Vicriviroc Regimen Cmax Increase AUC Increase

With Ritonavir alone 278% 582%

With Efavirenz and Ritonavir 196% 384%
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Pharmacodynamics
The pharmacodynamic effect of Vicriviroc is directly linked to its ability to inhibit HIV-1 entry.

This is quantified by its in vitro antiviral activity and the in vivo virologic response observed in

clinical trials.

In Vitro Antiviral Activity
Vicriviroc has demonstrated potent, broad-spectrum activity against various R5-tropic HIV-1

isolates, including those resistant to other classes of antiretroviral drugs.[7][10]

Table 4: In Vitro Activity of Vicriviroc

Parameter Value Cell Type/Assay Reference

IC50 0.91 nM CCR5 binding [11]

EC50 Range 0.04 - 2.3 nM PBMC infection assay [7]

EC90 Range 0.45 - 18 nM PBMC infection assay [7]

IC50 (RANTES-

induced Ca²⁺ release)
16 nM U-87-CCR5 cells [11]

IC50 (RANTES-

induced GTPγS

binding)

4.2 nM
HTS-hCCR5 cell

membranes
[11]

In Vivo Virologic Response
Clinical studies have established a clear relationship between Vicriviroc plasma concentrations

and its antiretroviral effect.[12][13] Higher trough concentrations (Cmin) are associated with a

greater reduction in HIV-1 RNA levels.[12][13]

Table 5: Pharmacokinetic/Pharmacodynamic Relationship in Treatment-Experienced Patients

(ACTG 5211)[12][13]
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PK Parameter Breakpoint
Mean HIV-1 RNA Decrease
at Week 2

Cmin > 54 ng/mL 1.35 log10 copies/mL

Cmin < 54 ng/mL 0.76 log10 copies/mL

AUC > 1460 ng*hr/mL -

In the ACTG 5211 study, 70% of subjects with a Cmin greater than 54 ng/mL experienced a

viral load drop of more than 1 log10 copies/mL, compared to 44% of subjects with a Cmin

below this threshold.[12][13]

Experimental Protocols
Quantification of Vicriviroc in Plasma
A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-

MS/MS) is employed to determine Vicriviroc concentrations in plasma samples.[8] The typical

range of this assay is 0.5 to 1000 ng/mL.[8]
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Workflow for Vicriviroc plasma concentration analysis.

Antiviral Activity Assays
PBMC Infection Assay: The antiviral activity of Vicriviroc against various HIV-1 isolates is

evaluated using peripheral blood mononuclear cell (PBMC) infection assays.[7] Pooled PBMCs

from healthy donors are infected with different HIV-1 isolates in the presence of serial dilutions

of Vicriviroc. The 50% and 90% effective concentrations (EC50 and EC90) are then calculated.

[7]
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PhenoSense HIV-1 Entry Assay: This assay is used to assess the activity of Vicriviroc against

drug-resistant HIV-1 strains.[7] It involves generating pseudoviruses containing reverse

transcriptase and protease genes from treatment-experienced patients. These pseudoviruses

are then used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. The level of

infection is determined by measuring luciferase activity in the target cells.[7]

CCR5 Functional Assays
The antagonistic activity of Vicriviroc on the CCR5 receptor is confirmed through several

functional assays:

Chemotaxis Assay: This assay measures the ability of Vicriviroc to inhibit the migration of

CCR5-expressing cells (e.g., Ba/F3-CCR5) towards a chemokine ligand like MIP-1α.[7][14]

Calcium Flux Assay: In CCR5-expressing cells (e.g., U-87-CCR5), the binding of a

chemokine agonist triggers an increase in intracellular calcium. This assay measures the

ability of Vicriviroc to block this calcium release in response to a ligand such as RANTES.[7]

[14]

GTPγS Binding Assay: This assay assesses the inhibition of G-protein coupling to the CCR5

receptor. Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition

of a radiolabeled GTP analog ([³⁵S]GTPγS) and a CCR5 ligand. The antagonist activity is

determined by the reduction in [³⁵S]GTPγS binding.[7][14]

Drug Interactions
As Vicriviroc is a CYP3A4 substrate, its pharmacokinetics are susceptible to interactions with

drugs that inhibit or induce this enzyme.[2][15]

CYP3A4 Inhibitors: Co-administration with potent inhibitors like ritonavir, atazanavir, and

darunavir significantly increases Vicriviroc exposure, necessitating dose adjustments or

careful monitoring.[9][15]

CYP3A4 Inducers: Concomitant use with inducers such as efavirenz can lead to a

substantial reduction in Vicriviroc plasma concentrations, potentially compromising its

efficacy.[9]
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Other Antiretrovirals: Studies have shown no clinically relevant pharmacokinetic interactions

between Vicriviroc and other antiretrovirals like zidovudine/lamivudine and tenofovir

disoproxil fumarate.[15]

Resistance
The development of resistance to Vicriviroc has been observed in some patients.[16][17]

Resistance is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope

protein, which can alter the way the virus interacts with the CCR5 receptor, allowing it to

bypass the inhibitory effects of the drug.[16] In some cases, resistant viruses have shown

enhanced replication in the presence of Vicriviroc.[16]

Conclusion
Vicriviroc Malate is a CCR5 antagonist with a well-characterized pharmacokinetic and

pharmacodynamic profile. Its mechanism of action, involving the allosteric inhibition of HIV-1

entry, provides a unique therapeutic target. While its development for treatment-experienced

patients was halted due to not meeting primary efficacy endpoints in late-stage trials, the

extensive data gathered from its clinical and preclinical evaluation offer valuable insights for the

development of future CCR5 antagonists and other entry inhibitors.[18] The clear relationship

between plasma concentrations and antiviral response underscores the importance of

pharmacokinetic monitoring and dose optimization in the clinical application of such agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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